7-Methyl-1-benzofuran-2-carboxylic acid

説明

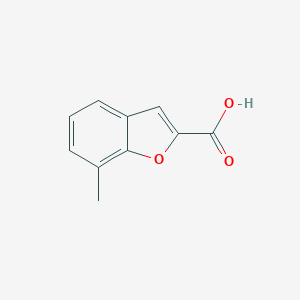

7-Methyl-1-benzofuran-2-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit significant pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

準備方法

The synthesis of 7-Methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these strategies due to their efficiency and high yield.

化学反応の分析

Nucleophilic Substitution Reactions

The methyl group at the 7-position participates in electrophilic substitution reactions. Halogenation (e.g., bromination) occurs under controlled conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ or NBS, solvent (e.g., CCl₄), 60°C | 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid | ~75% |

The bromine atom introduced at the 5-position can undergo further substitution (e.g., Suzuki coupling) to introduce aryl or alkyl groups .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis produces methyl esters:

text7-Methyl-1-benzofuran-2-carboxylic acid + CH₃OH → Methyl 7-methyl-1-benzofuran-2-carboxylate

Conditions: H₂SO₄, reflux, 6 hours .

Amide Formation

Reaction with amines or hydrazines yields amides or hydrazides:

textAcid + NH₂R → 7-Methyl-1-benzofuran-2-carboxamide

Example: Hydrazinolysis of ethyl benzofuran-2-carboxylates produces carbohydrazides, which are precursors for isocyanate derivatives .

Perkin Rearrangement

3-Halocoumarins undergo base-catalyzed ring fission followed by cyclization to form benzofuran-2-carboxylic acids. For 7-methyl derivatives, this involves:

-

Ring Fission: Base (e.g., NaOH) opens the coumarin ring to form (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.

-

Cyclization: Intramolecular nucleophilic attack by the phenoxide anion forms the benzofuran core .

Kinetic Data for Perkin Rearrangement:

| Step | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Ring Fission | 58.2 | -85.4 |

| Cyclization | 92.1 | +12.7 |

Metal-Catalyzed Cross-Coupling

The benzofuran scaffold participates in palladium-catalyzed reactions. For example:

textMethyl 7-methyl-2-(triflyloxy)benzofuran-4-carboxylate + Phenylacetylene → Methyl 7-methyl-2-(phenylethynyl)benzofuran-4-carboxylate

Conditions: Pd(PPh₃)₄, CuI, diisopropylamine, benzene, rt, 1 hour .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity through structural modifications:

Oxidation and Reduction

-

Oxidation: The methyl group can be oxidized to a carbonyl group using KMnO₄ or CrO₃, yielding 7-carboxy-1-benzofuran-2-carboxylic acid.

-

Reduction: LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, though this reaction is less common due to competing ring reactivity.

Comparative Reactivity

A comparison with related benzofuran derivatives highlights unique reactivity patterns:

科学的研究の応用

Pharmaceutical Applications

7-Methyl-1-benzofuran-2-carboxylic acid is primarily recognized for its role in the development of pharmaceutical agents. Its derivatives have been studied for their effects on various biological pathways, particularly in the treatment of inflammatory and cardiovascular diseases.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit inhibitory effects on leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in conditions like asthma and other allergic reactions. A patent describes the use of related benzofuran carboxylic acids as inhibitors of leukotriene synthesis, suggesting their potential use in treating pulmonary conditions and allergies .

Cytoprotective Effects

The compound has shown cytoprotective activity, which means it can protect cells from damage caused by toxic agents. In animal studies, it has been observed to prevent gastric lesions induced by irritants such as ethanol and non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This property positions it as a candidate for developing treatments for gastrointestinal disorders.

Synthetic Chemistry Applications

The synthesis of this compound and its derivatives is significant in organic chemistry. Various methods have been developed to produce this compound efficiently.

Microwave-Assisted Synthesis

A notable advancement in synthetic methodology involves microwave-assisted reactions that significantly reduce reaction times while increasing yields. For instance, a study demonstrated the conversion of 3-halo coumarins into benzofuran derivatives using microwave irradiation, achieving high yields in a fraction of the time compared to traditional methods . This approach not only enhances efficiency but also minimizes resource consumption.

| Bromocoumarin | Product Yield (%) |

|---|---|

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 99% |

| 3-Bromo-4-methylcoumarin | 95% |

Research has focused on the biological activities of benzofuran derivatives, including their effects on cancer and central nervous system disorders.

Anticancer Potential

Studies have indicated that benzofuran derivatives can inhibit cancer cell proliferation. The structural characteristics of these compounds allow them to interact with various biological targets, making them valuable in drug discovery for cancer therapies .

Case Studies

Several studies illustrate the applications of this compound:

Treatment of Inflammatory Diseases

In a controlled study, compounds derived from this compound were tested for their efficacy in reducing inflammation in animal models of arthritis. Results showed significant reductions in inflammatory markers compared to control groups .

Gastroprotective Effects

Another study examined the gastroprotective effects of this compound against ethanol-induced gastric lesions in rats. The results demonstrated that pre-treatment with the compound significantly reduced lesion formation, indicating its potential as a therapeutic agent for protecting gastric mucosa .

作用機序

The mechanism of action of 7-Methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

類似化合物との比較

7-Methyl-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

Psoralen: Known for its use in treating skin diseases like psoriasis and vitiligo.

8-Methoxypsoralen: Used in photochemotherapy for skin conditions.

Angelicin: Exhibits anti-inflammatory and anti-cancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

生物活性

Overview

7-Methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This compound, with the molecular formula CHO, has garnered attention due to its potential applications in pharmacology, particularly in anti-cancer, anti-inflammatory, and antibacterial therapies.

Chemical Structure and Properties

The structure of this compound features a fused benzene and furan ring with a carboxylic acid group at the second position and a methyl group at the seventh position. This unique arrangement contributes to its distinct chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 176.17 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with notable IC values indicating its potency.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MCF-7 | Not available |

| MDA-MB-231 | 25.53 ± 0.39 |

In one study, a related benzofuran derivative demonstrated an IC of 2.52 μM against MDA-MB-231 cells, indicating a strong potential for inducing apoptosis and cell cycle arrest in cancer therapy .

Anti-Inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It may interact with pathways involved in inflammation, although specific mechanisms are still under investigation. Preliminary data suggest that it could modulate cytokine production or inhibit inflammatory mediators.

Antibacterial Effects

This compound has shown promising antibacterial activity against various pathogens. Its mechanism may involve the inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as Src kinase, which plays a crucial role in cell signaling pathways associated with growth and proliferation.

- Cell Cycle Modulation : It influences cell cycle progression, leading to increased apoptosis rates in cancer cells. For instance, treatment with this compound resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis .

- Oxidative Stress Response : The compound may also modulate oxidative stress responses, contributing to its anti-tumor effects by enhancing cellular antioxidant defenses.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study assessed the effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells. The results indicated that treatment with derivatives similar to this compound led to significant cell cycle arrest and increased apoptosis rates .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of benzofuran derivatives, revealing that these compounds could significantly reduce inflammation markers in vitro.

特性

IUPAC Name |

7-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCUDGNUWNJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604866 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17349-64-3 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。